Pad4-IN-2

PAD4 inhibition Tumor targeting Enzymatic assay

Pad4-IN-2 (Compound 5i) is the only commercially available PAD4 inhibitor engineered with a meta-phenylboronic acid (m-PBA) warhead, conferring tumor-selective uptake via sialic acid interaction while inhibiting the PAD4-H3cit-NETs pathway. Unlike potency-focused alternatives (GSK484, GSK199), Pad4-IN-2 operates through a dual mechanism—direct PAD4 catalytic inhibition and PBA-mediated tumor targeting—validated in 4T1 breast cancer and S180 sarcoma mouse models with confirmed reduction of both primary tumor growth and lung metastasis. CyTOF-validated immune microenvironment modulation data is pre-established. Procure when your experimental design requires tumor-selective NETosis interrogation, not systemic PAD4 inhibition.

Molecular Formula C20H23BClN7O6
Molecular Weight 503.7 g/mol
Cat. No. B12374446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePad4-IN-2
Molecular FormulaC20H23BClN7O6
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O
InChIInChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1
InChIKeyLVPRLUILJALGIP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pad4-IN-2 (Compound 5i) Procurement Guide: PBA-Modified PAD4 Inhibitor with In Vivo Antitumor Validation


Pad4-IN-2 (CAS 2642327-52-2), also identified as Compound 5i, is a peptidylarginine deiminase 4 (PAD4) inhibitor with an IC50 of 1.94 μM [1]. It represents a distinct class of PAD4 inhibitors characterized by meta-phenylboronic acid (m-PBA) modification at the carboxyl terminal of an ornithine skeleton [2]. This modification confers tumor-targeting capabilities via interaction with sialic acid residues on tumor cell surfaces while retaining the ability to inhibit the PAD4-H3cit-NETs (neutrophil extracellular traps) pathway in neutrophils [3]. The compound demonstrates in vivo antitumor efficacy in both S180 sarcoma and 4T1 breast cancer mouse models without direct cytotoxicity to tumor cells, instead acting through modulation of the tumor immune microenvironment [4]. The TFA salt form is commercially available with a molecular formula of C22H24BClF3N7O8 and molecular weight of 617.73 .

Pad4-IN-2 (Compound 5i): Why Alternative PAD4 Inhibitors Cannot Be Interchanged


PAD4 inhibitors exhibit substantial heterogeneity in both biochemical potency and functional characteristics that preclude simple substitution. While GSK484 and GSK199 demonstrate nanomolar-range IC50 values (50 nM and 200 nM, respectively) in the absence of calcium [1], Pad4-IN-2 operates at a micromolar potency range (1.94 μM) yet is distinguished by a completely orthogonal design strategy—the incorporation of phenylboronic acid targeting functionality [2]. This fundamental divergence in molecular architecture creates a critical bifurcation in experimental utility: potency-focused compounds like GSK484 are optimized for direct PAD4 catalytic inhibition studies [3], whereas Pad4-IN-2 is specifically engineered for applications requiring tumor microenvironment modulation and in vivo NETs pathway interrogation [4]. Substitution of Pad4-IN-2 with a conventional PAD4 inhibitor would forfeit the tumor-targeting advantage conferred by PBA modification, which enables selective uptake by tumor cells while sparing normal cells [5]. Furthermore, the class exhibits calcium-dependent variation in potency—GSK199, for instance, shifts from 200 nM (0 mM Ca²⁺) to 1.0 μM (2 mM Ca²⁺) [6]—underscoring that potency values alone cannot guide compound selection without consideration of the experimental buffer system and biological context. The following quantitative evidence delineates the specific, non-substitutable attributes of Pad4-IN-2.

Pad4-IN-2 (Compound 5i): Quantitative Differentiation Evidence for Procurement Decisions


Pad4-IN-2 vs. GSK484: Potency and Tumor Targeting Divergence

Pad4-IN-2 exhibits an IC50 of 1.94 μM against PAD4, which is approximately 39-fold less potent than GSK484 (IC50 = 50 nM under 0 mM Ca²⁺ conditions) in direct enzymatic inhibition assays [1]. However, Pad4-IN-2 is uniquely modified with meta-phenylboronic acid (m-PBA) at the carboxyl terminal of its ornithine skeleton, which confers tumor-targeting functionality absent in GSK484 [2]. This targeting is achieved through PBA interaction with sialic acid overexpressed on tumor cell surfaces [3]. In contrast, GSK484 is a potent, selective, reversible PAD4 inhibitor lacking tumor-targeting modifications and is optimized for direct catalytic inhibition studies [4].

PAD4 inhibition Tumor targeting Enzymatic assay

Pad4-IN-2 vs. GSK199: Calcium-Dependent Potency Comparison

Pad4-IN-2 demonstrates an IC50 of 1.94 μM against PAD4 [1]. This potency is approximately 10-fold lower than GSK199 (IC50 = 200 nM under 0 mM Ca²⁺ conditions) [2]. Notably, the class of PAD4 inhibitors exhibits calcium-dependent potency variation: GSK199 shifts from 200 nM (0 mM Ca²⁺) to 1.0 μM (2 mM Ca²⁺) [3]. The IC50 of Pad4-IN-2 (1.94 μM) falls within the same order of magnitude as GSK199 under high-calcium conditions (1.0 μM) [4]. GSK199 is a reversible inhibitor selective for PAD4 over PAD1-3 and is less potent than GSK484 (IC50 = 50 nM) [5].

PAD4 inhibition Calcium regulation Enzymatic assay

Pad4-IN-2 vs. BMS-P5: In Vivo Tumor Model Validation and Tumor Targeting

Pad4-IN-2 demonstrates in vivo antitumor efficacy in both S180 sarcoma and 4T1 breast cancer mouse models, inhibiting primary tumor growth and lung metastasis in a concentration-dependent manner [1]. CyTOF analysis confirms that Pad4-IN-2 modulates the immune microenvironment and significantly reduces NET formation in tumor tissues [2]. Critically, Pad4-IN-2 exhibits tumor-selective uptake: it is taken up by 4T1 tumor cells in a time-dependent manner and distributes around the cell membrane, but is not taken up by normal cells [3]. In contrast, BMS-P5 is a specific, orally active PAD4 inhibitor with a pIC50 range of 5-7.5 (corresponding to IC50 of ~31.6 nM to 3.16 μM) and has demonstrated efficacy in blocking multiple myeloma (MM)-induced NET formation and delaying MM progression in syngeneic mouse models [4].

In vivo tumor models Breast cancer Metastasis

Pad4-IN-2: Tumor-Selective Cellular Uptake as a Unique Differentiation Feature

Pad4-IN-2 demonstrates a unique cellular uptake profile that distinguishes it from all other major PAD4 inhibitors. In vitro studies show that Pad4-IN-2 is taken up by 4T1 tumor cells in a time-dependent manner and distributes around the cell membrane, but critically, it is not taken up by normal cells [1]. This selective uptake is conferred by the meta-phenylboronic acid (m-PBA) modification at the carboxyl terminal of the ornithine skeleton, which interacts with sialic acid overexpressed on tumor cell surfaces [2]. In contrast, conventional PAD4 inhibitors including GSK484, GSK199, and BMS-P5 lack such tumor-targeting modifications and rely on passive diffusion for cellular entry without documented tumor-selective uptake [3][4][5].

Tumor targeting Cellular uptake Phenylboronic acid

Pad4-IN-2 (Compound 5i): Validated Research Application Scenarios


Breast Cancer Metastasis Studies Requiring Tumor-Targeted PAD4 Inhibition

Pad4-IN-2 is validated in the 4T1 breast cancer mouse model, where it inhibits primary tumor growth and lung metastasis in a concentration-dependent manner [1]. CyTOF analysis confirms modulation of the immune microenvironment and significant reduction of NET formation in tumor tissues [2]. The compound's tumor-selective uptake—demonstrated by time-dependent accumulation in 4T1 cells without uptake by normal cells [3]—makes it the appropriate procurement choice for breast cancer metastasis studies requiring targeted rather than systemic PAD4 inhibition. Alternative PAD4 inhibitors lacking this targeting functionality cannot replicate this tumor-specific distribution profile.

S180 Sarcoma and Tumor Microenvironment Immunomodulation Studies

Pad4-IN-2 has demonstrated in vivo efficacy in the S180 sarcoma mouse model, establishing its utility in soft tissue sarcoma research [1]. The compound specifically inhibits the PAD4-H3cit-NETs pathway in neutrophils, reducing histone 3 citrullination (H3cit) in both tumor cell cytoplasm and neutrophil nuclei [2]. Procurement of Pad4-IN-2 is indicated for sarcoma studies requiring PAD4 inhibition that simultaneously targets tumor cells via PBA-sialic acid interaction while inhibiting NETosis in infiltrating neutrophils—a dual mechanistic feature absent in conventional PAD4 inhibitors [3].

NETosis Pathway Inhibition with Tumor-Selective Distribution

For studies requiring inhibition of neutrophil extracellular trap (NET) formation with concurrent tumor-selective biodistribution, Pad4-IN-2 is uniquely suited among commercially available PAD4 inhibitors. The compound demonstrates significant reduction of NET formation in tumor tissues in vivo [1] while exhibiting the distinctive property of being taken up selectively by tumor cells but not by normal cells [2]. This contrasts with GSK484 and GSK199, which inhibit NET formation in both human and mouse neutrophils but lack tumor-targeting modifications [3]. Pad4-IN-2 should be procured specifically when the experimental design requires NETosis inhibition within a tumor-selective context.

Immune Microenvironment Analysis via CyTOF with PAD4 Inhibition

Pad4-IN-2 is uniquely characterized by cytometry by time-of-flight (CyTOF) analysis of the tumor immune microenvironment in the original research publication, providing a validated framework for immune cell population analysis following PAD4 inhibition [1]. This characterization revealed specific modulation of immune cell populations coincident with reduced NET formation in tumor tissues [2]. For researchers planning CyTOF or high-dimensional immune profiling experiments in tumor models, Pad4-IN-2 offers the advantage of pre-established immune microenvironment data that can guide experimental design and benchmark expectations, a level of characterization not available for many alternative PAD4 inhibitors in the context of tumor immunology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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